molecular formula C23H48O9S B15144663 m-PEG9-C4-SH

m-PEG9-C4-SH

Cat. No.: B15144663
M. Wt: 500.7 g/mol
InChI Key: XYHHQIFKGILNTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves multiple steps of ethoxylation and thiolation. The process typically starts with the ethoxylation of methoxyethanol to form a polyethylene glycol chain. This chain is then reacted with a thiol-containing compound to introduce the thiol group at one end of the molecule .

Industrial Production Methods

In industrial settings, the production of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized reactors and purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Substitution: Alkyl or acyl derivatives.

    Addition: Thioethers

Scientific Research Applications

6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

The mechanism of action of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves its role as a linker in PROTACs. PROTACs are composed of two ligands joined by a linker—one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol
  • 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-amine
  • 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-carboxylic acid

Uniqueness

The uniqueness of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol lies in its thiol group, which provides specific reactivity and binding properties that are essential for the formation of PROTACs. This makes it a valuable tool in the field of targeted protein degradation .

Properties

Molecular Formula

C23H48O9S

Molecular Weight

500.7 g/mol

IUPAC Name

6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol

InChI

InChI=1S/C23H48O9S/c1-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-4-2-3-5-23-33/h33H,2-23H2,1H3

InChI Key

XYHHQIFKGILNTM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS

Origin of Product

United States

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